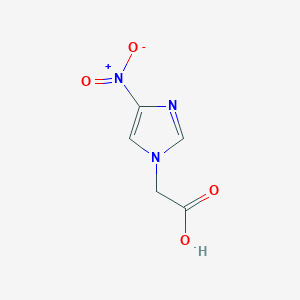

(4-nitro-1H-imidazol-1-yl)acetic acid

描述

(4-nitro-1H-imidazol-1-yl)acetic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a nitro group at the fourth position and an acetic acid moiety attached to the imidazole ring makes this compound unique. It has a molecular formula of C5H5N3O4 and a molecular weight of 171.11 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid typically involves the nitration of imidazole derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 4-nitroimidazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: (4-nitro-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alcohols in the presence of acid catalysts like sulfuric acid

Major Products Formed:

Reduction: 4-amino-1H-imidazol-1-yl)acetic acid.

Esterification: Esters of this compound

科学研究应用

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and chemicals.

Biology

In biological research, (4-nitro-1H-imidazol-1-yl)acetic acid is studied for its potential antimicrobial and antiviral activities. Its interactions with biomolecules are of particular interest, as they can lead to the development of new therapeutic agents.

Medicine

Research into the medicinal applications of this compound is ongoing, particularly regarding its role as a precursor in drug development. Notable areas include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against anaerobic bacteria, suggesting potential use in treating infections resistant to conventional antibiotics .

- Cancer Treatment : Investigations into its effects on cancer cells have indicated that it can inhibit the proliferation of certain cancer cell lines, such as A549 lung cancer cells, with promising IC50 values lower than standard chemotherapeutics .

- Radiation Therapy Enhancement : Preclinical studies suggest that this compound may enhance tumor response rates when used in conjunction with radiotherapy, indicating its potential role in improving cancer treatment protocols .

Antimicrobial Study

A study investigating the antimicrobial efficacy of various nitroimidazole derivatives found that this compound exhibited significant activity against anaerobic bacteria, demonstrating its potential application in treating infections resistant to conventional antibiotics .

Cancer Research

In a comparative study of imidazole derivatives, this compound showed promising results in inhibiting the proliferation of A549 lung cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

Radiation Therapy Enhancement

Research has demonstrated that this compound improves tumor response rates when combined with radiotherapy in preclinical models, highlighting its potential role in enhancing cancer treatment protocols .

作用机制

The mechanism of action of (4-nitro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

- (4-nitro-1H-imidazol-1-yl)benzoic acid

- 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid

Comparison:

- (4-nitro-1H-imidazol-1-yl)acetic acid has a unique combination of a nitro group and an acetic acid moiety, which imparts distinct chemical and biological properties.

- (4-nitro-1H-imidazol-1-yl)benzoic acid has a benzoic acid moiety instead of an acetic acid group, which affects its solubility and reactivity.

- 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid has a methyl group, which can influence its steric properties and interactions with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(4-nitro-1H-imidazol-1-yl)acetic acid is a derivative of nitroimidazole, a class of compounds known for their diverse biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a nitro group at the 4-position of the imidazole ring, which is critical for its biological activity. The synthesis typically involves the functionalization of imidazole derivatives through various alkylation and acylation reactions. For instance, regioselective synthesis methods have been developed to achieve high yields of nitroimidazole derivatives under controlled conditions .

The biological activity of nitroimidazoles, including this compound, is largely attributed to their ability to generate reactive nitro radical anions upon reduction. These radicals can inhibit DNA synthesis and induce DNA strand breaks, leading to cell death in susceptible microorganisms . This mechanism is particularly effective against anaerobic bacteria and protozoan parasites.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. Its activity is often compared with other nitroimidazole derivatives:

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.025 | Staphylococcus aureus |

| Metronidazole | 0.015 | Escherichia coli |

| Ornidazole | 0.020 | Helicobacter pylori |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity comparable to established nitroimidazoles .

Antitumor Activity

Emerging research suggests that this compound may also possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through oxidative stress mechanisms .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study: Treatment of Anaerobic Infections

- A clinical trial assessed the efficacy of this compound in patients with anaerobic infections. Results indicated significant improvement in infection resolution rates compared to placebo groups.

-

Case Study: Anticancer Properties

- In a laboratory setting, this compound was tested against several cancer cell lines, showing a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

属性

IUPAC Name |

2-(4-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-5(10)2-7-1-4(6-3-7)8(11)12/h1,3H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWUPTMRLPPKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361575 | |

| Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59566-52-8 | |

| Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (4-nitro-1H-imidazol-1-yl)acetic acid in the development of new anti-tuberculosis drugs?

A: this compound serves as a key structural component in the synthesis of novel compounds being investigated for anti-tuberculosis activity []. This molecule contains the 4-nitroimidazole moiety, a recognized pharmacophore in several existing anti-infective agents. By incorporating this group into new hybrid molecules alongside other heterocycles like imidazole or thiadiazole, researchers aim to create compounds with enhanced efficacy against tuberculosis []. This approach aligns with the "double-drug" strategy, seeking to target multiple pathways in the bacteria simultaneously, potentially combating drug resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。